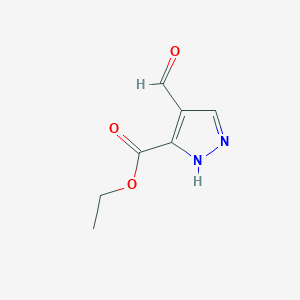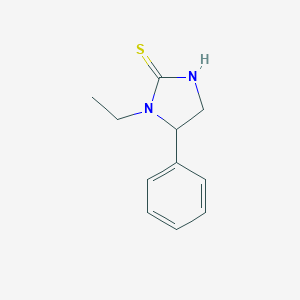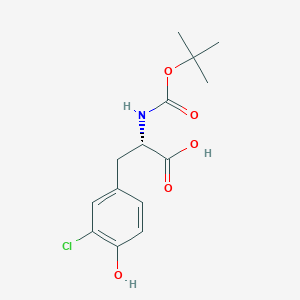
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid (MOPC) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOPC belongs to the pyridine carboxylic acid family and has a molecular formula of C8H7NO3.
作用機序
The mechanism of action of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid involves the inhibition of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). COX-2 is responsible for the production of prostaglandins, which are involved in inflammation, while 5-LOX is involved in the production of leukotrienes, which are also involved in inflammation. By inhibiting these enzymes, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can reduce inflammation and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of COX-2 and 5-LOX, as mentioned earlier. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have antioxidant properties, which make it a potential candidate for the treatment of oxidative stress-related diseases such as diabetes. Additionally, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to have antiangiogenic properties, which means it can inhibit the formation of new blood vessels, making it a potential candidate for the treatment of cancer.
実験室実験の利点と制限
One of the advantages of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid in lab experiments is its low toxicity and high stability, which makes it a safe and reliable compound to work with. However, one of the limitations of using 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Moreover, the development of 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid analogs with improved properties is also an area of interest for future research.
In conclusion, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of enzymes involved in inflammation and cancer proliferation. While there are advantages and limitations to working with 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid, there are several future directions for research on this compound, which could lead to the development of more effective treatments for various diseases.
合成法
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid can be synthesized through various methods, including the reaction of 2-methyl-3-pyridinecarboxylic acid with acetic anhydride and phosphoric acid. Another method involves the reaction of 2-methyl-3-pyridinecarboxylic acid with oxalyl chloride and dimethylformamide, followed by hydrolysis with sodium hydroxide.
科学的研究の応用
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. In cancer research, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
CAS番号 |
177785-13-6 |
|---|---|
製品名 |
2-Methyl-1-oxo-1lambda~5~-pyridine-3-carboxylic acid |
分子式 |
C7H7NO3 |
分子量 |
153.14 g/mol |
IUPAC名 |
2-methyl-1-oxidopyridin-1-ium-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-5-6(7(9)10)3-2-4-8(5)11/h2-4H,1H3,(H,9,10) |
InChIキー |
QKKZCIBRTCZSHE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
正規SMILES |
CC1=C(C=CC=[N+]1[O-])C(=O)O |
同義語 |
3-Pyridinecarboxylicacid,2-methyl-,1-oxide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one](/img/structure/B65712.png)
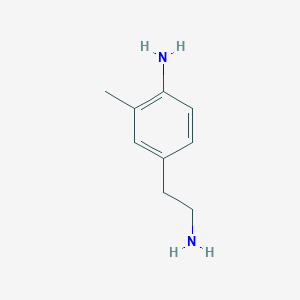
![7-Oxa-2-azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B65723.png)
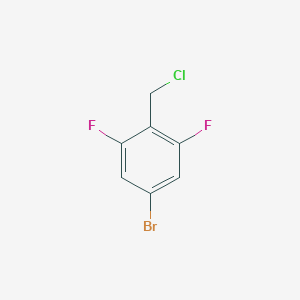
![Methyl 3-methyl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate](/img/structure/B65727.png)
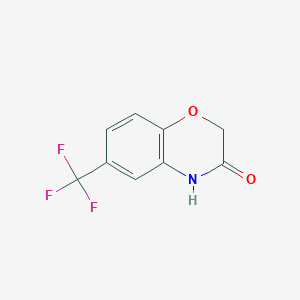
![4-[(3-Methoxybenzyl)oxy]benzaldehyde](/img/structure/B65729.png)
![N-[1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B65730.png)

